molecular formula C15H11FN2OS2 B15036579 (5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15036579
M. Wt: 318.4 g/mol
InChI Key: OIDWNZWGFGJCON-MDWZMJQESA-N
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Description

(2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route may include:

    Condensation Reaction: Reacting 4-fluoroaniline with 5-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst to form the imine intermediate.

    Cyclization: The imine intermediate is then cyclized with a thioamide to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-[(4-CHLOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H11FN2OS2

Molecular Weight

318.4 g/mol

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11FN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8+

InChI Key

OIDWNZWGFGJCON-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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